(2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate
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Overview
Description
(2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate is a chemical compound with a unique structure that includes an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate typically involves the reaction of tert-butyl acrylate with a suitable azetidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.
Substitution: Sodium azide in dimethylformamide (DMF) at 50°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate
- (2S,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate
- (2R,3S)-Butanediol
Uniqueness
(2R,3S)-Di-tert-butyl3-methylazetidine-1,2-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can lead to different biological activities and chemical properties compared to its stereoisomers .
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ditert-butyl (2R,3S)-3-methylazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO4/c1-9-8-15(12(17)19-14(5,6)7)10(9)11(16)18-13(2,3)4/h9-10H,8H2,1-7H3/t9-,10+/m0/s1 |
InChI Key |
DBHQVROMVVEUKC-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(C1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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